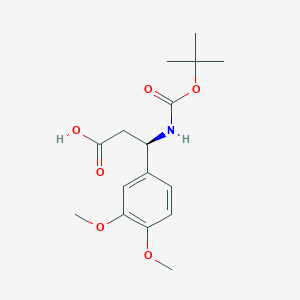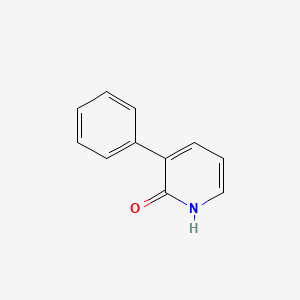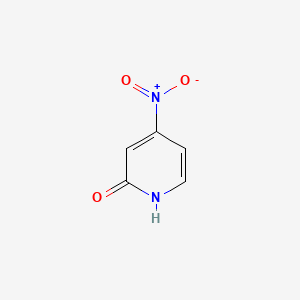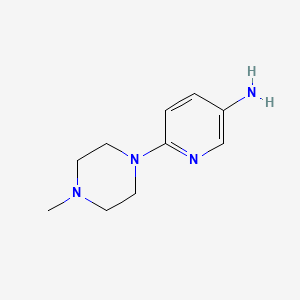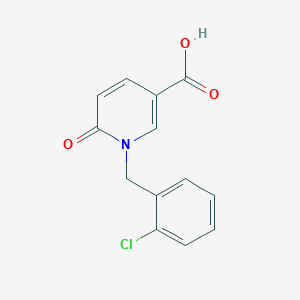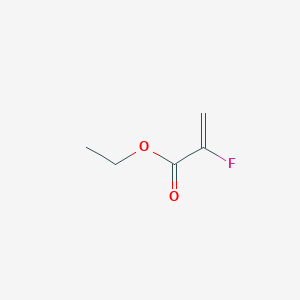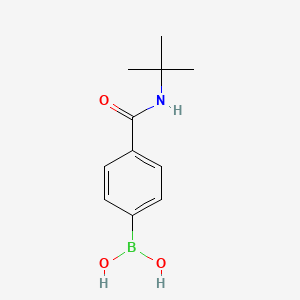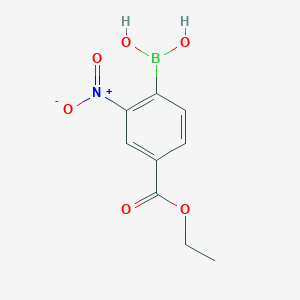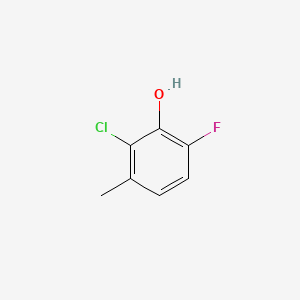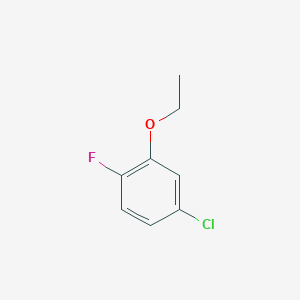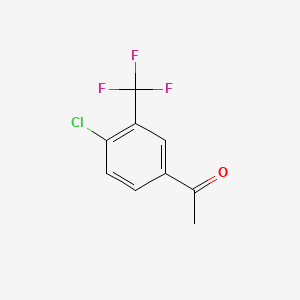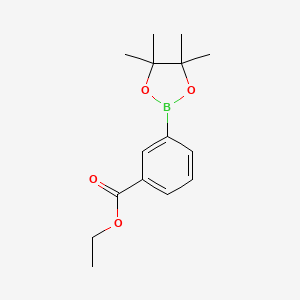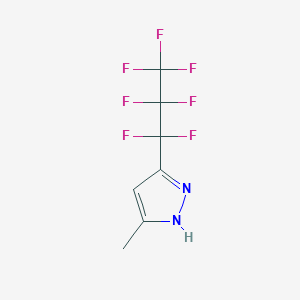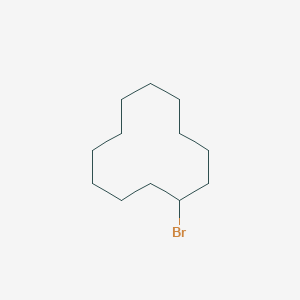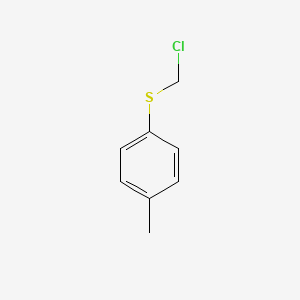
Chloromethyl p-Tolyl Sulfide
Übersicht
Beschreibung
Chloromethyl p-Tolyl Sulfide is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.67 . It is also known by other names such as 4-(Chloromethylthio)toluene and p-Tolyl Chloromethyl Sulfide .
Molecular Structure Analysis
Chloromethyl p-Tolyl Sulfide has a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .Physical And Chemical Properties Analysis
Chloromethyl p-Tolyl Sulfide is a clear liquid with a specific gravity of 1.17 at 20°C .Wissenschaftliche Forschungsanwendungen
Spirocyclic Compounds Synthesis
Chloromethyl p-Tolyl Sulfide is instrumental in synthesizing spirocyclic compounds. Satoh, Kawashima, Takahashi, and Sakai (2003) demonstrated its use in synthesizing spiro[4.n]alkenones from cyclic ketones and chloromethyl p-tolyl sulfoxide. This process achieved high yields and excellent asymmetric induction, leading to the total synthesis of racemic spirocyclic sesquiterpene, acorone (Satoh, Kawashima, Takahashi, & Sakai, 2003).
Organic Anion Reactions
Mąkosza and Ostrowski (1991) explored the reactions of organic anions using chloromethyl p-tolyl sulphone. Their work focused on how the carbanion of chloromethyl p-tolyl sulphone reacts with cyanonaphthalene derivatives, leading to various products depending on the reaction conditions (Mąkosza & Ostrowski, 1991).
Bicycloalkanes Synthesis
Satoh, Ogata, and Wakasugi (2006) used chloromethyl p-tolyl sulfoxide for the synthesis of bicyclo[n.1.0]alkanes. Their method involved treating 1-chlorovinyl p-tolyl sulfoxides with lithium enolate of tert-butyl acetate, leading to high yields of bicycloalkanes via magnesium carbenoid 1,3-CH insertion (Satoh, Ogata, & Wakasugi, 2006).
Asymmetric Synthesis of Cyclopentenones
Satoh, Yoshida, Takahashi, and Ota (2003) utilized chloromethyl p-tolyl sulfoxide for the asymmetric synthesis of 4,4-disubstituted 2-cyclopentenones. This involved synthesizing enantiomerically pure sulfoxides and converting them into cyclopentenones with high asymmetric induction (Satoh, Yoshida, Takahashi, & Ota, 2003).
Synthesis of α-Chlorocyclobutanones
Saitoh, Sampei, Kimura, Kato, Ishida, and Satoh (2012) reported a method for synthesizing multi-substituted α-chlorocyclobutanones using chloromethyl p-tolyl sulfoxide. Their approach involved creating sulfoxides and then converting them into α-chlorocyclobutanones via nucleophilic ring closure (Saitoh et al., 2012).
Additional Applications
Further studies by Satoh and colleagues in various years explored the use of chloromethyl p-tolyl sulfide in synthesizing different organic compounds, such as trisubstituted cyclopentenones, bicycloalkanes with carboxylate or acetamide moieties, and α-quaternary α-amino aldehydes. These studies highlight the versatility of chloromethyl p-tolyl sulfide in organic synthesis, particularly in asymmetric synthesis and the creation of complex molecular structures (Satoh et al., 2001-2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(chloromethylsulfanyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYMJYUSRAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363596 | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl p-Tolyl Sulfide | |
CAS RN |
34125-84-3 | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

